molecular formula C6H10ClN3O B2375416 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride CAS No. 2402840-05-3

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2375416
CAS No.: 2402840-05-3
M. Wt: 175.62
InChI Key: XNSMLYVENGRFFE-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl. It is a derivative of cyclobutanol, where a 1,2,4-triazole ring is attached to the cyclobutane ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The 1,2,3-triazoles has numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is not well-documented in the literature. Triazole derivatives have been found to exhibit antifungal activity, suggesting they may interact with enzymes or proteins involved in fungal growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its potential for forming hydrogen bonds, making it a valuable compound in drug design and materials science .

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a chemical compound notable for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula C6H9N3OHCl\text{C}_6\text{H}_9\text{N}_3\text{O}\cdot \text{HCl}, characterized by the presence of a triazole ring attached to a cyclobutane structure. This unique configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety can form hydrogen bonds, which may inhibit enzyme activity or modulate receptor functions. This mechanism is crucial for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Triazole derivatives are known to disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound and related triazole compounds:

Activity Type Tested Organisms/Cells Results Reference
AntifungalCandida albicans, Aspergillus nigerInhibition observed at low concentrations
AntibacterialEscherichia coli, Staphylococcus aureusSignificant antibacterial activity compared to controls
AnticancerMCF-7 (breast), A549 (lung), SW480 (colon)Induces apoptosis and G2/M phase arrest
Anti-inflammatoryVarious cellular modelsExhibited anti-inflammatory effects

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various triazole derivatives, this compound demonstrated potent activity against Candida albicans, showing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents like fluconazole .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest at the G2/M checkpoint .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSMLYVENGRFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.